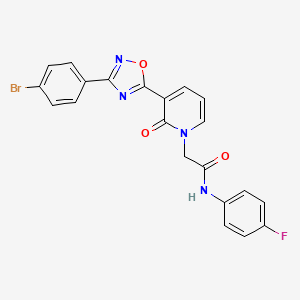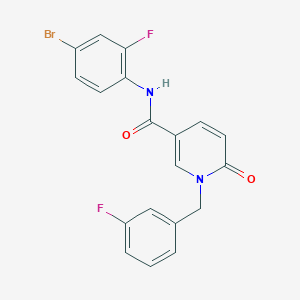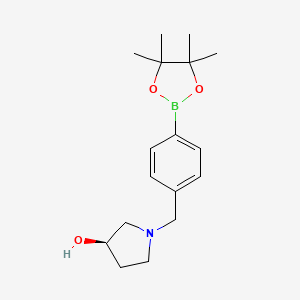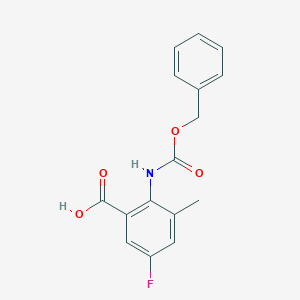![molecular formula C27H22N2O3 B2555232 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 955686-66-5](/img/structure/B2555232.png)
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a furan ring, a tetrahydroisoquinoline ring, and a biphenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The furan ring and the biphenyl group could potentially participate in π-π stacking interactions, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the furan ring is known to participate in various reactions such as electrophilic substitution . The tetrahydroisoquinoline ring could also be involved in various reactions, depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the furan ring could contribute to its aromaticity and potentially its solubility in certain solvents .Scientific Research Applications
Bioisosteric Replacement and Analgesic Properties
- A study focused on bioisosteric replacement principles synthesized a series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. It showed that replacing the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides with an isosteric heterocycle like furan significantly affects analgesic activity. This indicates the potential of furan derivatives in enhancing analgesic properties (Ukrainets, Mospanova, & Davidenko, 2016).
Synthesis and Characterization of Derivatives
- Another study synthesized a derivative compound, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, through a series of reactions. This derivative is notable for its potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulating effects (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Catalytic Reactions and Derivatives
- Research on Pd(OAc)2/AgOAc catalytic systems demonstrated regioselective C–H activation and C–C bond formation in thiophene- and furan-2-carboxamides. This method offers a promising approach for functionalizing these compounds, potentially leading to new pharmacological applications (Padmavathi et al., 2015).
Potential in Radioligand Visualization
- N-[11C]methylated quinoline-2-carboxamide derivatives were evaluated as potential radioligands for peripheral benzodiazepine type receptors (PBR) visualization using positron emission tomography (PET), demonstrating promise for noninvasive assessment in vivo (Matarrese et al., 2001).
Synthesis and Antipsychotic Evaluation
- Heterocyclic analogues, including furan-2-carboxamide derivatives, were synthesized and evaluated for their antipsychotic properties. They showed promising results in vitro for binding to dopamine and serotonin receptors and in vivo for antagonizing specific responses in mice, highlighting their potential as antipsychotic agents (Norman et al., 1996).
Mechanism of Action
Target of Action
Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which is a major transcription factor .
Mode of Action
Furan- and thiophene-2-carbonyl amino acid derivatives have been shown to activate hypoxia-inducible factor-α (hif-α) by inhibiting fih-1 .
Biochemical Pathways
The activation of hif-α by furan- and thiophene-2-carbonyl amino acid derivatives suggests that these compounds may affect pathways related to hypoxia and cellular response to low oxygen conditions .
Result of Action
The activation of hif-α by furan- and thiophene-2-carbonyl amino acid derivatives suggests that these compounds may induce a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Future Directions
The potential applications of this compound would depend on its properties. For example, if it shows promising biological activity, it could be further developed as a drug . Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry.
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-26(22-10-8-20(9-11-22)19-5-2-1-3-6-19)28-24-13-12-21-14-15-29(18-23(21)17-24)27(31)25-7-4-16-32-25/h1-13,16-17H,14-15,18H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCIYAXROXCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylbicyclo[2.1.1]hexan-2-one](/img/structure/B2555151.png)


![N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2555155.png)

![ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate](/img/structure/B2555158.png)
![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2555160.png)


![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)

![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)